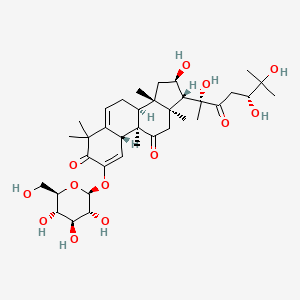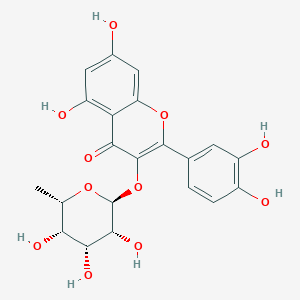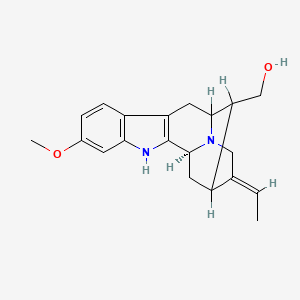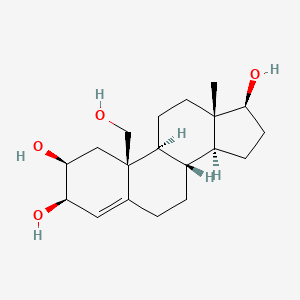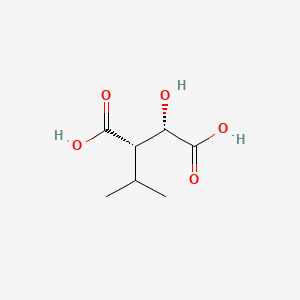
beta-Isopropylmalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Isopropylmalate: is a chemical compound involved in the biosynthesis of leucine, an essential amino acid. It is an intermediate in the metabolic pathway that converts pyruvate to leucine. The compound is formed through the isomerization of alpha-isopropylmalate, catalyzed by the enzyme isopropylmalate isomerase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Beta-Isopropylmalate is synthesized through the isomerization of alpha-isopropylmalate. The enzyme isopropylmalate isomerase catalyzes this reaction, converting alpha-isopropylmalate to this compound via the formation of cis-dimethylcitraconate .
Industrial Production Methods: : In industrial settings, this compound can be produced using microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the enzymes involved in the leucine biosynthesis pathway, thereby increasing the yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions: : Beta-Isopropylmalate undergoes several types of chemical reactions, including:
Decarboxylation: The product of the oxidation reaction, 3-carboxy-4-methyl-2-oxopentanoate, undergoes decarboxylation to form 4-methyl-2-oxopentanoate.
Common Reagents and Conditions
Oxidation: Requires the presence of the enzyme this compound dehydrogenase and NAD+ as a cofactor.
Decarboxylation: Occurs spontaneously under physiological conditions following the oxidation reaction.
Major Products
Oxidation: 3-carboxy-4-methyl-2-oxopentanoate.
Decarboxylation: 4-methyl-2-oxopentanoate.
Aplicaciones Científicas De Investigación
Beta-Isopropylmalate has several scientific research applications, including:
Mecanismo De Acción
Beta-Isopropylmalate exerts its effects through its role in the leucine biosynthesis pathway. The compound is formed from alpha-isopropylmalate by the enzyme isopropylmalate isomerase. It is then oxidized by this compound dehydrogenase to form 3-carboxy-4-methyl-2-oxopentanoate, which undergoes decarboxylation to produce 4-methyl-2-oxopentanoate. This product is subsequently converted to leucine through a series of enzymatic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Isopropylmalate: The precursor to beta-isopropylmalate in the leucine biosynthesis pathway.
3-Carboxy-4-methyl-2-oxopentanoate: The product of the oxidation of this compound.
4-Methyl-2-oxopentanoate: The product of the decarboxylation of 3-carboxy-4-methyl-2-oxopentanoate.
Uniqueness: : this compound is unique in its specific role as an intermediate in the leucine biosynthesis pathway. Its formation and subsequent reactions are crucial for the production of leucine, distinguishing it from other similar compounds involved in different metabolic pathways .
Propiedades
Número CAS |
921-28-8 |
|---|---|
Fórmula molecular |
C7H12O5 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(2S,3S)-2-hydroxy-3-propan-2-ylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
Clave InChI |
RNQHMTFBUSSBJQ-WHFBIAKZSA-N |
SMILES isomérico |
CC(C)[C@@H]([C@@H](C(=O)O)O)C(=O)O |
SMILES |
CC(C)C(C(C(=O)O)O)C(=O)O |
SMILES canónico |
CC(C)C(C(C(=O)O)O)C(=O)O |
| 921-28-8 | |
Pictogramas |
Irritant |
Sinónimos |
3-isopropylmalate beta-isopropylmalate beta-isopropylmalate, erythro-(L)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea](/img/structure/B1235596.png)

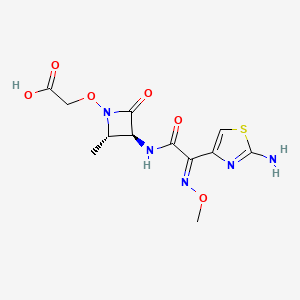
![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)
![(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one](/img/structure/B1235604.png)
